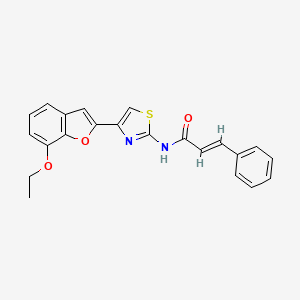

![molecular formula C28H29N5O4 B2540761 N-(4-氯苯基)-2-({3-[(2-甲基苯基)硫代]吡嗪-2-基}硫代)乙酰胺 CAS No. 1251585-01-9](/img/structure/B2540761.png)

N-(4-氯苯基)-2-({3-[(2-甲基苯基)硫代]吡嗪-2-基}硫代)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

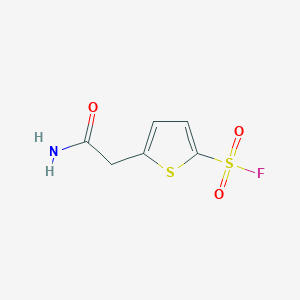

The compound "N-(4-chlorophenyl)-2-({3-[(2-methylphenyl)thio]pyrazin-2-yl}thio)acetamide" is a chemically synthesized molecule that appears to be related to a class of compounds known as acetamides, which are characterized by the presence of an acetyl group (CH3C=O) linked to a nitrogen atom of an amine. Acetamides are known for their diverse range of applications and properties, and they often serve as key intermediates in pharmaceutical and organic synthesis .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves coupling reactions, as demonstrated in the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide, where the product was crystallized using a toluene and methanol mixture . Another example is the synthesis of N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide, which was obtained from the reaction of an aniline derivative with POCl3 in acetate . These methods suggest that the synthesis of the compound would likely involve similar coupling reactions and crystallization techniques.

Molecular Structure Analysis

The molecular structure of acetamides can be elucidated using various spectroscopic methods, including FT-IR, NMR spectroscopy, and X-ray diffraction analysis. For instance, the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide was confirmed by single-crystal X-ray diffraction, revealing a monoclinic space group and specific unit-cell parameters . Additionally, the optimized molecular structure and vibrational frequencies of a similar compound were investigated using both experimental techniques and theoretical calculations, such as DFT methods .

Chemical Reactions Analysis

Acetamides can participate in various chemical reactions, often influenced by their functional groups and molecular structure. The presence of substituents like chloro, methyl, and pyrazinyl groups can affect the reactivity and interaction of the molecules. For example, in the crystal structures of related compounds, intermolecular interactions such as hydrogen bonds and halogen-arene interactions play a significant role in the formation of complex molecular assemblies .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamides are closely related to their molecular structure. The presence of hydrogen bonds, as seen in the crystal structures of similar compounds, can influence the melting points, solubility, and stability of these molecules . Additionally, the electronic properties, such as HOMO-LUMO analysis and molecular electrostatic potential, can provide insights into the charge transfer within the molecule, which is relevant for applications in nonlinear optics . The first hyperpolarizability of these compounds is also of interest for their potential role in nonlinear optical materials .

科学研究应用

噻吩类似物和致癌性研究

研究已经调查了噻吩类似物(如 N-(4-氯苯基)-2-({3-[(2-甲基苯基)硫代]吡嗪-2-基}硫代)乙酰胺)的致癌性。Ashby 等人(1978 年)合成了已知致癌物的噻吩类似物,评估了它们在体外的潜在致癌性。这项研究发现,这些化合物的活性特征与其已知的化学性质一致,并表明具有潜在致癌性。然而,这些化合物的化学和生物学行为引发了关于它们是否能在体内引起肿瘤的疑问。目前正在评估噻吩衍生物之一在小鼠中的致癌性 (Ashby、Styles、Anderson 和 Paton,1978 年)。

在合成有机化学中的作用

合成有机化学领域的研究利用了像 N-(4-氯苯基)-2-({3-[(2-甲基苯基)硫代]吡嗪-2-基}硫代)乙酰胺这样的化合物。近藤和村上(2001 年)讨论了化学选择性 N-酰化试剂的开发、由于非环状酰亚胺-Ar 键导致的手性轴的研究以及具有 N-Ar 手性前手性轴的手性配体的开发。这些化合物用于设计不对称过渡金属催化剂,从而在化学反应中导致高选择性 (近藤和村上,2001 年)。

环境影响评估

Krijgsheld 和 Gen(1986 年)等研究评估了与 N-(4-氯苯基)-2-({3-[(2-甲基苯基)硫代]吡嗪-2-基}硫代)乙酰胺密切相关的氯酚化合物对水生环境的影响。该研究强调,氯酚通常对哺乳动物和水生生物产生中等的毒性作用,长期接触可能会对鱼类造成显着的毒性 (Krijgsheld 和 Gen,1986 年)。

吡唑衍生物在药物化学中的作用

吡唑衍生物(如所研究的化合物)在药物化学中发挥着重要作用。Dar 和 Shamsuzzaman(2015 年)回顾了吡唑部分在生物活性化合物中的重要性,强调了其在组合化学和药物化学中的相关性。该综述指出,吡唑表现出广泛的生物活性,包括抗癌、镇痛、抗炎、抗菌、抗病毒、抗惊厥、抗组胺和抗 HIV 特性 (Dar 和 Shamsuzzaman,2015 年)。

属性

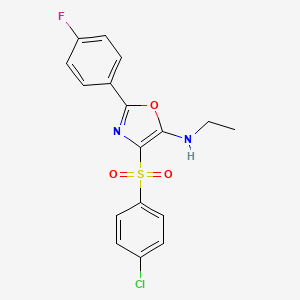

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N5O4/c1-35-23-11-10-19(17-24(23)36-2)18-30-27(34)21-12-15-33(16-13-21)26-22(9-6-14-29-26)28-31-25(32-37-28)20-7-4-3-5-8-20/h3-11,14,17,21H,12-13,15-16,18H2,1-2H3,(H,30,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHWUXVYWUXXBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3,4-dimethoxyphenyl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2540680.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2540681.png)

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrobenzamide](/img/structure/B2540682.png)

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-4-carboxamide](/img/structure/B2540683.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2540687.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-(thiophen-2-ylmethyl)-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)

![2-[(2,6-Dimethylphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2540692.png)

![4'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-yl acetate](/img/structure/B2540695.png)

![6-(2,5-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2540697.png)